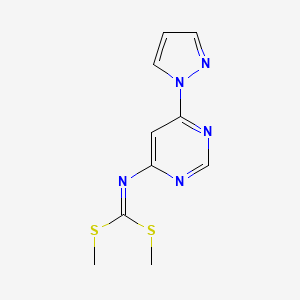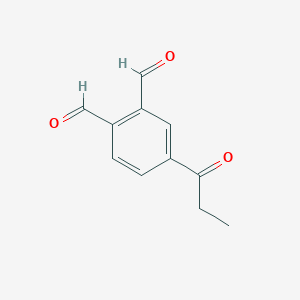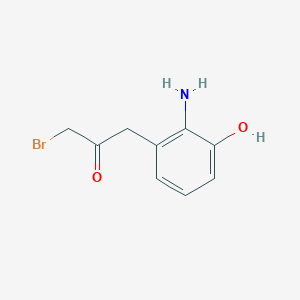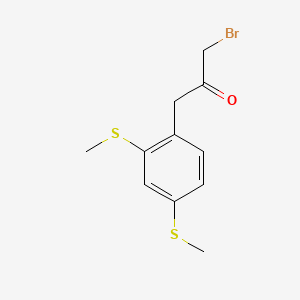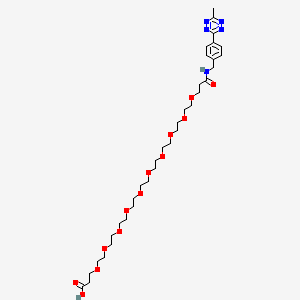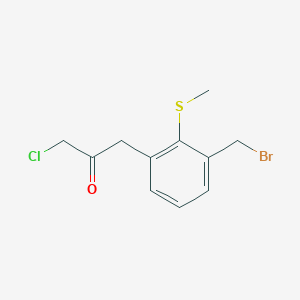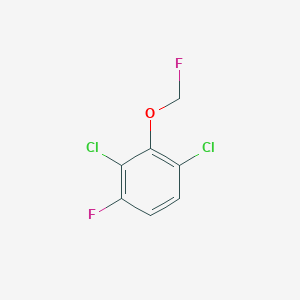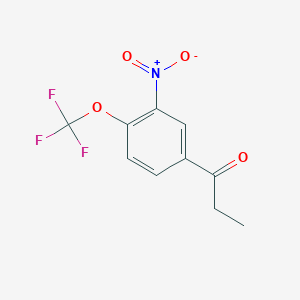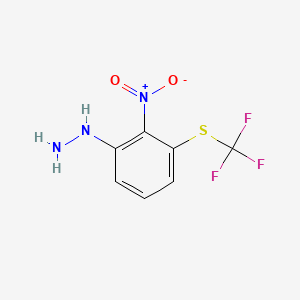
(1S,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-aminehcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride is a chemical compound that belongs to the class of cyclopropane derivatives. This compound is characterized by the presence of a cyclopropane ring substituted with a 3,4-difluorophenyl group and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Introduction of the 3,4-Difluorophenyl Group: The 3,4-difluorophenyl group can be introduced through a substitution reaction, where a suitable precursor reacts with a fluorinating agent.
Amination: The amine group can be introduced through a nucleophilic substitution reaction, where a suitable amine precursor reacts with the cyclopropane intermediate.
Formation of the Hydrochloride Salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods may include continuous flow reactions, use of green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
(1S,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction may yield secondary or tertiary amines.
科学研究应用
(1S,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride has various scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies of enzyme inhibition or receptor binding.
Industry: It can be used in the production of agrochemicals, polymers, and other industrial chemicals.
作用机制
The mechanism of action of (1S,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the 3,4-difluorophenyl group may enhance its binding affinity and selectivity for certain targets.
相似化合物的比较
Similar Compounds
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride: A stereoisomer with different spatial arrangement of atoms.
(1S,2S)-2-(3,4-Dichlorophenyl)cyclopropan-1-amine hydrochloride: A compound with chlorine atoms instead of fluorine atoms.
(1S,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine: The free base form without the hydrochloride salt.
Uniqueness
(1S,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of fluorine atoms, which can influence its chemical reactivity, biological activity, and physical properties. The hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.
属性
分子式 |
C9H10ClF2N |
|---|---|
分子量 |
205.63 g/mol |
IUPAC 名称 |
(1S,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H9F2N.ClH/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;/h1-3,6,9H,4,12H2;1H/t6-,9-;/m0./s1 |
InChI 键 |
IMYLOCHFFLYHPS-YDYUUSCQSA-N |
手性 SMILES |
C1[C@H]([C@H]1N)C2=CC(=C(C=C2)F)F.Cl |
规范 SMILES |
C1C(C1N)C2=CC(=C(C=C2)F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


